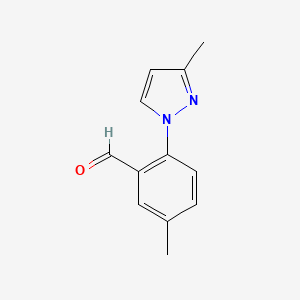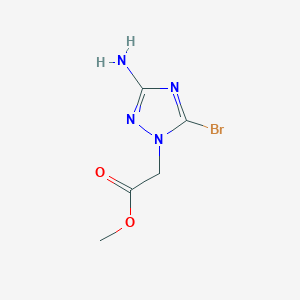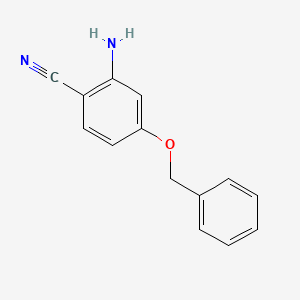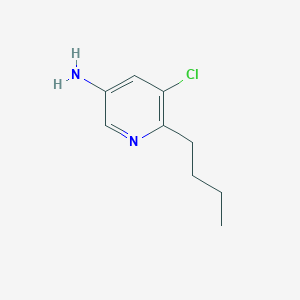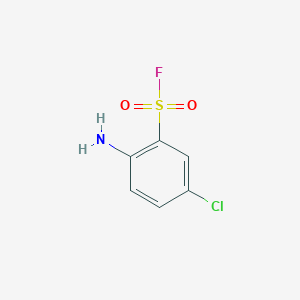
3-Methyl-4-(2-methylpropyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(2-methylpropyl)piperidine is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine and its derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-methylpropyl)piperidine typically involves multi-component reactions. One common method is the pseudo five-component reaction involving anilines, methyl or ethyl acetoacetate, and aromatic aldehydes under optimized conditions . Another approach involves hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve catalytic hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . These methods are designed to be cost-effective and scalable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-(2-methylpropyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reduction reactions often use hydrogenation to add hydrogen atoms to the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, which is widely applied in carbon–carbon bond formation . The conditions for these reactions are generally mild and functional group tolerant.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted piperidines with different functional groups .
Applications De Recherche Scientifique
3-Methyl-4-(2-methylpropyl)piperidine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-(2-methylpropyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives can regulate signaling pathways like NF-κB and PI3k/Akt, which are involved in cancer progression . These compounds can induce apoptosis through caspase-dependent pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Methyl-4-(2-methylpropyl)piperidine include:
- 3-Methylpiperidine
- β-Methylpiperidine
- β-Pipecoline
Uniqueness
What sets this compound apart from its similar compounds is its specific substitution pattern, which can lead to unique chemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H21N |
|---|---|
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
3-methyl-4-(2-methylpropyl)piperidine |
InChI |
InChI=1S/C10H21N/c1-8(2)6-10-4-5-11-7-9(10)3/h8-11H,4-7H2,1-3H3 |
Clé InChI |
WBIHCXGHRRTEDW-UHFFFAOYSA-N |
SMILES canonique |
CC1CNCCC1CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL](/img/structure/B15275037.png)
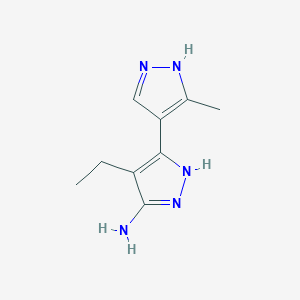

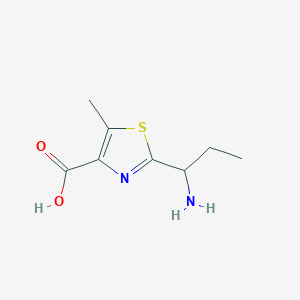
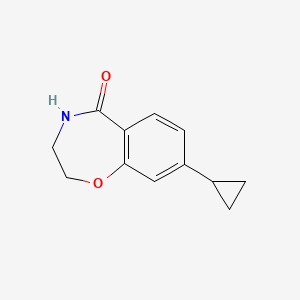
![4-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B15275070.png)
![5-Amino-3-[ethyl(methyl)amino]-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B15275080.png)
